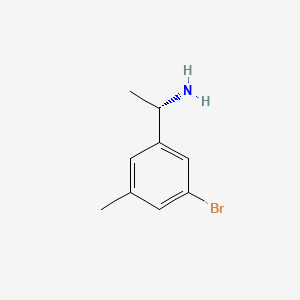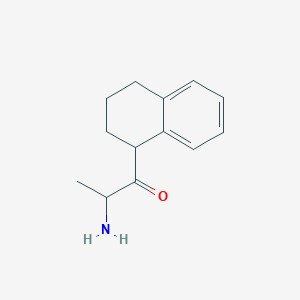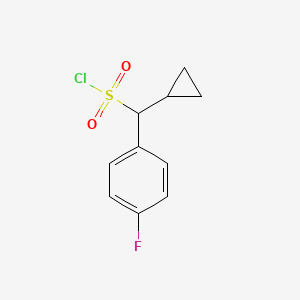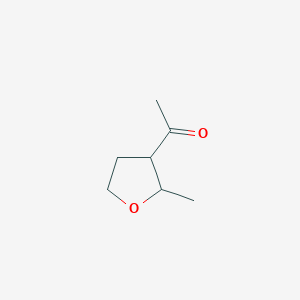
3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group, a tolyl group, and an amine group. This compound is of significant interest in various fields of research due to its unique chemical properties, which include high electronegativity and stability imparted by the trifluoromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of alkenes or alkynes using reagents such as Togni’s reagent or Umemoto’s reagent . The reaction conditions often involve the use of a catalyst, such as piperazine, and are carried out under mild conditions to ensure high yields .
Industrial Production Methods
In an industrial setting, the production of 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trifluoro-2-(p-tolyl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
3,3,3-Trifluoro-2-(p-tolyl)propanoic acid: Contains a carboxylic acid group instead of an amine.
3,3,3-Trifluoro-2-(p-tolyl)propan-1-thiol: Features a thiol group instead of an amine.
Uniqueness
The presence of the amine group in 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine makes it particularly useful in the synthesis of amine-containing compounds, which are important in pharmaceuticals and agrochemicals. The trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability .
Propiedades
Fórmula molecular |
C10H12F3N |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-2-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-7-2-4-8(5-3-7)9(6-14)10(11,12)13/h2-5,9H,6,14H2,1H3 |
Clave InChI |
DGWSTMUTHQNFOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B15311737.png)







![5,5-Dimethylspiro[2.3]hexan-1-amine](/img/structure/B15311788.png)
![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
![N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamidehydrochloride](/img/structure/B15311808.png)



